2-Methoxyethylmercury acetate
Overview
Description
Methoxyethylmercuric acetate is a chemical compound that was formerly used as a pesticide for seeds of cotton and small grains . It exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye, seedling diseases in beets and legumes, and for dressing “seed” potatoes, bulbs, and tubers .
Molecular Structure Analysis
The molecular structure of Methoxyethylmercuric acetate is represented by the formula C5H10HgO3 . The exact mass is 320.033626 g/mol .Chemical Reactions Analysis
Methoxyethylmercuric acetate, being an organometallic compound, is reactive with many other groups. It is incompatible with acids and bases. Organometallics are good reducing agents and therefore incompatible with oxidizing agents. They are often reactive with water to generate toxic or flammable gases .Physical and Chemical Properties Analysis
Methoxyethylmercuric acetate is described as crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of mercury .Scientific Research Applications
Toxicity and Genetic Effects in Drosophila melanogaster
Sorsa and Pfeifer (2009) investigated the toxicity of methoxyethylmercuric acetate in Drosophila melanogaster, using survival rate and length of development time as indicators. They observed toxic effects, such as prolongation of development time, at high concentrations. Additionally, they examined the impact of this compound on genetic balance, as indicated by changes in the puffing patterns of polytene salivary chromosomes in the larvae. Variability in puff response between individuals suggested interindividual variations in sensitivity to mercuric compounds (Sorsa & Pfeifer, 2009).
Combustion and Emission in Diesel Engines
In another context, Yanfeng et al. (2007) explored the use of 2-methoxyethyl acetate as a diesel oxygenate additive. Their study examined its effects on engine power, fuel economy, emissions, and combustion characteristics. They found that the addition of this compound to diesel can reduce engine emissions of smoke, HC, and CO, although its impact on NOx emissions was minimal (Yanfeng et al., 2007).
Chemical Reactions and Mechanisms
Chaudhuri, Mallik, and Das (1963) investigated the kinetics of methoxymercuration in various compounds. They observed second-order kinetics and an ionic mechanism involving a reactive carbonium ion as an intermediate. The study provides insights into the chemical behavior and reactivity of methoxyethylmercuric acetate (Chaudhuri et al., 1963).
Stereoselective Chemistry
Takiura and Honda (1972) explored the stereochemistry of methoxymercuration in certain glycal acetates. They focused on the trans-addition to the double bond to yield methyl glycosides with mercury attached to C-2, and how protecting groups affect the proportion of diaxial to diequatorial addition (Takiura & Honda, 1972).
Safety and Hazards
Methoxyethylmercuric acetate is highly toxic. Its target organs are the brain and central nervous system. Inhalation can cause lung damage; ingestion can cause kidney damage. Women of childbearing age and persons with eczema, renal or neurological disorders should not be exposed to mercurials . It is also corrosive to skin and mucous membranes and nephrotoxic (toxic to kidney cells) .
Properties
IUPAC Name |
acetyloxy(2-methoxyethyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3H2,2H3;1H3,(H,3,4);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBKFAPBKOEGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10HgO3 | |
Record name | METHOXYETHYLMERCURIC ACETATE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058314 | |
Record name | Methoxyethylmercury acetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4058314 | |
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Molecular Weight |
318.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a pesticide in seed treatment for cotton and small grains. Exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye; against seedling diseases in beets and legumes, and for dressing "seed" potatoes, bulbs, and tubers. Not registered as a pesticide in the U.S. (EPA, 1998), White solid; [HSDB] | |
Record name | METHOXYETHYLMERCURIC ACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5062 | |
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Record name | Methoxyethylmercuric acetate | |
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Solubility |
Soluble in water; readily soluble in polar solvents, including methanol and ethylene glycol | |
Record name | METHOXYETHYLMERCURIC ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387 | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | Methoxyethylmercuric acetate | |
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Color/Form |
White crystals | |
CAS No. |
151-38-2 | |
Record name | METHOXYETHYLMERCURIC ACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (Acetato-κO)(2-methoxyethyl)mercury | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=151-38-2 | |
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Record name | Methoxyethylmercuric acetate | |
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Record name | Methoxyethyl mercuric acetate | |
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Record name | Methoxyethylmercury acetate | |
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Record name | 2-methoxyethylmercury acetate | |
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Record name | METHOXYETHYLMERCURIC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-42 °C | |
Record name | METHOXYETHYLMERCURIC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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